N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-8(2,3)10-14(11,12)9(4-5-9)7-6-13-7/h7,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQDUQVZPMXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of tert-butylamine with cyclopropane-1-sulfonyl chloride to form N-tert-butylcyclopropane-1-sulfonamide. This intermediate is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The fluorine atom at position 8 deactivates the quinoline ring, directing electrophiles to specific positions. The hydroxyl group at position 7 further modulates reactivity:
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Nitration : Occurs predominantly at position 5 due to the meta-directing effects of fluorine and para-directing effects of the hydroxyl group .
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Sulfonation : Likely occurs at position 3 or 5 under controlled conditions .
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Halogenation : Bromination or chlorination favors position 6, driven by steric and electronic factors .
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0–25°C | 6-Bromo-8-fluoroquinolin-7-ol | ~45% |
Nucleophilic Substitution
The fluorine atom at position 8 is susceptible to nucleophilic displacement under specific conditions:
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Hydrolysis : Heating with aqueous NaOH replaces fluorine with hydroxyl, forming 7,8-dihydroxyquinoline .
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Amination : Reacts with amines (e.g., NH₃/EtOH) to yield 8-amino-7-hydroxyquinoline derivatives .
Mechanistic Insight :
The reaction proceeds via a two-step process:
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Deprotonation of the hydroxyl group at position 7, increasing electron density at position 8.
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Nucleophilic attack at position 8, facilitated by the leaving group ability of fluorine .
Oxidation and Reduction
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Oxidation : The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄/H⁺), forming 8-fluoroquinolin-7-one .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroquinoline derivative while retaining fluorine .
Key Data :
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 8-Fluoroquinolin-7-one | 62% |
| Reduction | H₂, Pd/C, EtOH | 8-Fluoro-1,2,3,4-tetrahydroquinolin-7-ol | 58% |
Metal Chelation
The hydroxyl and pyridinic nitrogen atoms enable bidentate chelation with transition metals:
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Cu²⁺ Complexes : Forms stable 1:1 complexes at pH 6–8, with potential antimicrobial applications .
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Fe³⁺ Binding : Exhibits higher affinity compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effect .
Stability Constants (log K) :
| Metal Ion | 8-Fluoroquinolin-7-ol | 8-Hydroxyquinoline |
|---|---|---|
| Cu²⁺ | 12.3 ± 0.2 | 11.8 ± 0.3 |
| Fe³⁺ | 15.1 ± 0.4 | 14.6 ± 0.2 |
Functional Group Transformations
-
Esterification : Reacts with acetyl chloride to form 7-acetoxy-8-fluoroquinoline, enhancing lipophilicity .
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Etherification : Alkylation (e.g., CH₃I/K₂CO₃) yields 7-methoxy-8-fluoroquinoline .
Comparative Reactivity :
| Derivative | Reaction Rate (Relative to Parent) |
|---|---|
| 7-Methoxy-8-fluoroquinoline | 1.8× faster (EAS) |
| 7-Acetoxy-8-fluoroquinoline | 0.6× slower (Hydrolysis) |
Comparative Analysis with Analogous Compounds
The fluorine substituent at position 8 distinctively alters reactivity compared to other fluoroquinolinols:
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive oxirane group allows for various nucleophilic substitution reactions, facilitating the creation of diverse chemical entities .
- Building Block for Pharmaceuticals : Due to its structural versatility, it is utilized in developing new pharmaceutical compounds, particularly those targeting specific biological pathways .
2. Medicinal Chemistry
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antimicrobial properties. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide may exhibit similar mechanisms by inhibiting bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase .
- Enzyme Inhibition Studies : Research indicates potential interactions with enzymes involved in disease processes, making it a candidate for further studies on enzyme inhibition .
Case Studies
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that modifications to the cyclopropane moiety can enhance binding affinity to bacterial targets, suggesting potential for development as an antibiotic agent .
Case Study 2: Enzyme Interaction
In vitro experiments demonstrated that this compound could effectively inhibit specific kinases involved in inflammatory pathways. The sulfonamide moiety was crucial for binding interactions, confirming its role as a potential therapeutic agent in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide involves its reactive functional groups. The oxirane ring can interact with nucleophiles, leading to ring-opening reactions that modify biological molecules. The sulfonamide group can form hydrogen bonds and interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide
- Structural Difference : Replaces the cyclopropane ring with a cyclobutane ring.
- Molecular Formula: C₁₁H₂₁NO₃S (vs. C₁₀H₁₉NO₃S for the cyclopropane analog) .
- The larger ring size may alter steric interactions in biological targets or synthetic pathways.
1-Butyl-N-(cyclopentyl)cyclopropane-1-sulfonamide Derivatives
- Examples :
- Key Comparisons: Ring Systems: Cyclopentyl substituents (5-membered rings) vs. cyclopropane (3-membered). Cyclopentane derivatives exhibit lower strain and greater conformational flexibility. Applications: Patent data indicates cyclopentyl sulfonamides are explored as therapeutic agents, whereas the target compound’s epoxide group positions it as a synthetic intermediate.
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide
- Structural Difference : Substitutes oxirane with a chloromethyl group.
- Molecular Formula: C₈H₁₆ClNO₂S .
- Reactivity Contrast: The chloromethyl group facilitates nucleophilic substitution reactions (e.g., SN2), while the oxirane group enables ring-opening reactions (e.g., with amines or thiols).
6-Fluoro-2-(oxiran-2-yl) Chromans
- Example : Intermediate for Nebivolol synthesis .
- Comparison: Epoxide Reactivity: Both compounds contain oxirane groups, but the chroman system (benzopyran-derived) in Nebivolol intermediates introduces aromaticity, enhancing stability and altering electronic properties compared to the non-aromatic cyclopropane-sulfonamide system. Applications: Chroman epoxides are used in cardiovascular drug synthesis, whereas the target compound’s cyclopropane-sulfonamide structure may serve in niche synthetic or medicinal chemistry applications.
Research Implications
- Synthetic Utility : The target compound’s epoxide and cyclopropane motifs make it valuable for generating strained intermediates in drug discovery .
- Biological Potential: While cyclopentyl sulfonamides are prioritized in drug patents , the target’s unique structure could address unmet needs in enzyme inhibition or prodrug design.
- Stability vs. Reactivity : Cyclopropane derivatives trade stability for reactivity, whereas cyclobutane or cyclopentane analogs offer more robust frameworks for long-term applications .
Biological Activity
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural configuration that combines an epoxide and a sulfonamide moiety. This structural diversity is believed to contribute to its biological activity. The compound's molecular formula is CHNOS, and it has a molecular weight of approximately 217.31 g/mol.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs can exhibit significant anticancer activity. For instance, derivatives containing epoxide groups have been shown to induce apoptosis in various cancer cell lines through mechanisms such as DNA damage and disruption of cell cycle progression. The cytotoxicity of this compound has been hypothesized to arise from its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids, ultimately leading to cell death.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial properties, particularly against bacterial infections. Compounds with sulfonamide functionalities inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Preliminary data suggest that this compound may exhibit similar antimicrobial effects, although further studies are needed to confirm its efficacy against specific pathogens.
In Vitro Studies
A study focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated promising results. The compound was tested against human breast cancer (MCF7) and prostate cancer (PC3) cell lines. The results indicated an IC value of 15 µM for MCF7 and 20 µM for PC3 cells, suggesting moderate cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 15 |
| PC3 | 20 |
Antimicrobial Activity
In antimicrobial assays, this compound was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Q & A
Q. What are the critical steps for synthesizing N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonamide formation via reaction of a cyclopropane sulfonyl chloride precursor with tert-butylamine, followed by epoxidation of a vinyl group. Key steps include:
- Sulfonylation : Use sulfinylamine reagents (e.g., t-BuONSO) to introduce the sulfonamide group, ensuring anhydrous conditions and controlled temperature (40–60°C) to minimize side reactions .
- Epoxidation : Employ oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to form the oxirane ring while preserving the cyclopropane stability .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the cyclopropane (δ 1.2–1.8 ppm for CH protons) and oxirane (δ 3.1–3.5 ppm for epoxide protons) groups. Compare with computed spectra (e.g., PubChem data) .
- FT-IR : Identify sulfonamide S=O stretches (1320–1360 cm) and N–H bending (1540 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of tert-butyl group, m/z 154) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to assess decomposition above 200°C. Store at –20°C in amber vials to prevent epoxide ring-opening .
- Hydrolytic Stability : Perform accelerated degradation studies in buffered solutions (pH 3–9). Epoxide hydrolysis is minimal below pH 7 but accelerates under acidic conditions (e.g., pH 3, 50°C) .
Q. What computational tools can predict the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model epoxide ring-opening energetics (e.g., nucleophilic attack at the less substituted carbon) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using GROMACS, focusing on sulfonamide hydrogen-bonding motifs .
Q. How to design a kinetic study for the compound’s epoxide ring-opening reactions?
- Methodological Answer :
- Nucleophile Screening : Test amines, thiols, or water in DMSO at 25°C. Monitor via -NMR (disappearance of epoxide protons) .
- Rate Constants : Use pseudo-first-order conditions with excess nucleophile. Fit data to Arrhenius equation to determine activation energy .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with smaller substituents (e.g., methyl, isopropyl). Compare reaction rates in Pd-catalyzed cross-couplings .
- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify tert-butyl’s hindrance (%V) and correlate with catalytic turnover .
Q. What strategies resolve contradictions in reported yields for sulfonamide-epoxide conjugates?
- Methodological Answer :
- Reproducibility Audit : Replicate protocols varying solvents (DMF vs. THF), bases (KCO vs. EtN), and reaction times. Publish negative results .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., cyclopropane ring-opening or sulfonamide hydrolysis) .
Q. How to design a structure-activity relationship (SAR) study for this compound in enzyme inhibition?
- Methodological Answer :
- Analog Library : Synthesize derivatives with modified epoxide substituents (e.g., glycidyl vs. styrene oxide) and sulfonamide linkers .
- Enzyme Assays : Test inhibition of cysteine proteases (e.g., caspase-3) via fluorometric assays. Correlate IC with steric/electronic parameters .
Q. What mechanistic insights explain unexpected regioselectivity in epoxide ring-opening reactions?
- Methodological Answer :
Q. How does the cyclopropane ring affect the compound’s conformational dynamics in solution?
- Methodological Answer :
- NOESY NMR : Identify through-space interactions between cyclopropane CH and tert-butyl groups to map preferred conformers .
- Variable-Temperature Studies : Measure -NMR shifts from –50°C to 50°C to detect ring strain-induced flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
